Product packaging for ZINC;propylbenzene;bromide(Cat. No.:)

ZINC;propylbenzene;bromide

Cat. No.: B8592545
M. Wt: 264.5 g/mol
InChI Key: XTDLRSRUPYQIGX-UHFFFAOYSA-M
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Description

Overview of Organozinc Reagents in Synthetic Chemistry

Organozinc reagents have become indispensable tools in modern organic synthesis since their initial discovery by Edward Frankland in 1849. uu.nl They occupy a crucial position in organometallic chemistry, bridging the gap between the more reactive organolithium and Grignard reagents and the less reactive organocadmium and organomercury compounds. This moderate reactivity, combined with a high tolerance for a wide variety of functional groups, makes them exceptionally useful in complex molecule synthesis. uu.nlCurrent time information in Bangalore, IN.

The synthetic applications of organozinc reagents were significantly expanded with the discovery of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. oup.com This reaction, which typically employs palladium or nickel catalysts, facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide. oup.com The Negishi coupling is valued for its high selectivity and efficiency in creating complex carbon skeletons.

Organozinc reagents can be prepared through several methods, including the oxidative addition of zinc metal to an organic halide (oxidative zincation), transmetalation from other organometallic species, and halogen-zinc exchange reactions. scispace.com Their compatibility with various functional groups and transition metals has led to their use in a range of transformations beyond cross-coupling, including tandem reactions where multiple bonds are formed in a single operation. Current time information in Bangalore, IN. The use of organozinc reagents in continuous flow chemistry has also gained traction, offering improved control, efficiency, and safety for catalytic reactions like the Negishi coupling. oup.com

Significance of Propylbenzene (B89791) Moieties in Organometallic Ligand Design

The propylbenzene moiety, consisting of a phenyl group attached to a propyl chain, can play a significant role in the design of organometallic ligands. wikipedia.org Ligands are molecules that bind to a central metal atom to form a coordination complex, and their structure dictates the resulting complex's stability, reactivity, and catalytic activity. The electronic and steric properties of a ligand are crucial factors in its design. rsc.orgnih.gov

The propylbenzene group offers a combination of a flexible alkyl chain and a rigid aromatic ring. This allows for the tuning of both steric bulk and electronic properties. The propyl group itself is an ortho/para-directing substituent, influencing the electronic environment of the benzene (B151609) ring. The steric hindrance provided by the propyl group can influence the coordination geometry around the metal center and the selectivity of catalytic reactions.

For instance, molecules incorporating propylbenzene units can be designed to act as multidentate ligands. An example is the synthesis of 1,3,5-tris[3-(imidazol-1-yl)propyl]benzene (TIPB), a tripodal ligand that can coordinate to metal centers. oup.com In one study, TIPB was shown to form an octahedral complex with zinc, demonstrating how the propylbenzene framework can be functionalized to create specific coordination environments. oup.com The coordination of an aromatic ring itself to a metal center is also a fundamental concept in organometallic chemistry, where the π-system of the benzene ring can donate electron density to the metal. libretexts.org The presence of the propyl substituent can modify this interaction.

Scope and Research Focus of Propylbenzene-Derived Organozinc Bromides

The research focus on propylbenzene-derived organozinc bromides is primarily centered on their application as nucleophilic reagents in carbon-carbon bond-forming reactions. nih.gov Their ability to participate in cross-coupling reactions, such as the Negishi coupling, makes them valuable for the synthesis of complex organic molecules and pharmaceutical intermediates. nih.gov

A key area of investigation is the reactivity and selectivity of these reagents. For example, 3-phenyl-1-propylzinc bromide is used as a nucleophilic partner in Negishi couplings to form carbon-carbon bonds with alkenyl halides, offering good functional group tolerance and stereospecific control. nih.gov It can also participate in carbometalation reactions with carbonyl compounds like aldehydes and ketones. nih.gov Similarly, 3-phenyl-2-propylzinc bromide is employed as a nucleophile in cross-coupling reactions to create specific carbon skeletons.

The study of these reagents also contributes to a broader understanding of organozinc chemistry. Researchers investigate the influence of the propylbenzene group on the reactivity of the zinc-carbon bond and the mechanisms of the reactions in which these compounds participate. This includes understanding how factors like the position of the zinc atom on the propyl chain (e.g., primary vs. secondary carbon) affect the outcome of synthetic transformations.

Data Tables

Table 1: Properties of Propylbenzene-Derived Organozinc Bromide Isomers

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Phenyl-1-propylzinc bromidebromozinc(1+);propylbenzene626207-42-9C₉H₁₁BrZn264.5
3-Phenyl-2-propylzinc bromidebromozinc(1+);propylbenzene276254-58-1C₉H₁₁BrZn264.5

Data sourced from multiple chemical suppliers and databases. nih.gov

Table 2: Research Applications of Propylbenzene-Derived Organozinc Bromides

Reaction TypeReagent ExampleApplicationKey Features
Negishi Coupling 3-Phenyl-1-propylzinc bromideFormation of C-C bonds with alkenyl halidesFunctional group tolerance, stereospecific control nih.gov
Kumada-Corriu Coupling 3-Phenyl-2-propylzinc bromideFormation of complex organic moleculesUtilizes palladium or nickel catalysts
Carbometalation 3-Phenyl-1-propylzinc bromideReaction with aldehydes and ketonesForms new C-C bond with the carbonyl carbon nih.gov
Functional Group Synthesis 3-Phenyl-2-propylzinc bromideIntroduction of a functional groupReaction with a carbonyl compound can yield an alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrZn B8592545 ZINC;propylbenzene;bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrZn

Molecular Weight

264.5 g/mol

IUPAC Name

zinc;propylbenzene;bromide

InChI

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1

InChI Key

XTDLRSRUPYQIGX-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC1=CC=CC=C1.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Propylbenzene Derived Organozinc Bromides

Direct Insertion of Activated Zinc into Carbon-Halogen Bonds

The direct reaction of metallic zinc with organic halides is a fundamental method for the formation of organozinc reagents. nih.gov The success of this method often hinges on the activation of the zinc metal to overcome the passivation layer of zinc oxide on its surface. nih.gov Common activation methods include treatment with 1,2-dibromoethane, trimethylsilyl (B98337) chloride, or the use of highly reactive Rieke® zinc, which is prepared by the reduction of a zinc salt. nih.govsigmaaldrich.com The presence of lithium chloride in the reaction mixture can also significantly enhance the rate and yield of the insertion reaction. organic-chemistry.org

Synthesis from Propylbromobenzenes

The direct insertion of zinc into the carbon-bromine bond of a propylbromobenzene isomer (ortho, meta, or para) yields the corresponding propylphenylzinc bromide. This reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF).

General Reaction Scheme:

p-Propylbromobenzene + Zn → p-Propylphenylzinc bromide

The reaction conditions, including the method of zinc activation and the reaction temperature, can be optimized to achieve high yields of the desired organozinc reagent. For instance, the use of zinc powder in the presence of LiCl in THF allows for a simple and high-yielding preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or moderate temperatures (25-50°C). organic-chemistry.org This method is compatible with various functional groups, making it a versatile approach. organic-chemistry.org

Table 1: Illustrative Conditions for Direct Zinc Insertion into Propylbromobenzenes

Starting MaterialZinc ActivationSolventTemperature (°C)Yield (%)
o-PropylbromobenzeneRieke® ZincTHF25High
m-PropylbromobenzeneZn dust, 1,2-dibromoethaneTHF40-50Good
p-PropylbromobenzeneZn dust, LiClTHF25-40High

Note: The yields are generalized as "Good" to "High" based on typical outcomes for analogous reactions reported in the literature. Specific yields can vary based on precise reaction conditions and scale.

Synthesis from Bromopropylbenzenes

Similarly, organozinc bromides can be synthesized from bromopropylbenzene isomers, where the bromine atom is on the propyl side chain. The direct insertion of zinc into the C(sp³)-Br bond is generally more facile than into a C(sp²)-Br bond.

General Reaction Scheme:

(1-Bromopropyl)benzene + Zn → (1-Phenylpropyl)zinc bromide

This method is particularly useful for preparing alkylzinc reagents from inexpensive alkyl bromides. organic-chemistry.org The resulting benzylic-type organozinc reagents are valuable intermediates in various coupling reactions.

Table 2: Examples of Organozinc Bromide Synthesis from Bromopropylbenzenes

Starting MaterialProductZinc ActivationSolvent
(1-Bromopropyl)benzene(1-Phenylpropyl)zinc bromideZn dust, LiClTHF
(2-Bromopropyl)benzene(2-Phenylpropyl)zinc bromideRieke® ZincTHF
(3-Bromopropyl)benzene(3-Phenylpropyl)zinc bromideZn dust, TMSClTHF

Transmetalation Reactions for Formation of Zinc-Carbon Bonds

Transmetalation is a widely used alternative for the synthesis of organozinc compounds, especially when the direct insertion method is not suitable or when the precursor organometallic reagent is readily available. wikipedia.org This process involves the transfer of an organic group from a more electropositive metal to zinc. wikipedia.org A significant advantage of this approach is the increased tolerance of other functional groups in the molecule due to the lower reactivity of the resulting organozinc compound compared to the precursor. wikipedia.org

From Organolithium Precursors

Organolithium compounds, which can be prepared by the deprotonation of a suitable precursor or by lithium-halogen exchange, readily undergo transmetalation with zinc bromide (ZnBr₂). This reaction is typically fast and proceeds in high yield.

General Reaction Scheme:

Propylphenyllithium + ZnBr₂ → Propylphenylzinc bromide + LiBr

This method allows for the preparation of organozinc reagents that might be difficult to access directly. For example, a directed ortho-metalation can be used to generate a specific aryl-lithium species, which is then transmetalated to the desired arylzinc compound. wikipedia.org The reaction of functionalized organolithium compounds with an equimolecular amount of zinc bromide can be followed by cross-coupling reactions. researchgate.net

From Organomagnesium (Grignard) Reagents

The transmetalation of Grignard reagents (organomagnesium halides) with zinc halides is a common and practical method for preparing organozinc reagents. reddit.com The reaction involves an equilibrium, often referred to as a Schlenk equilibrium, which can be driven towards the formation of the desired organozinc species. wikipedia.org

General Reaction Scheme:

Propylphenylmagnesium bromide + ZnBr₂ ⇌ Propylphenylzinc bromide + MgBr₂

This method is advantageous as Grignard reagents are readily prepared from a wide range of organic halides. The resulting organozinc reagents often exhibit different reactivity and selectivity compared to their Grignard precursors. One approach to obtaining a pure aryl zinc halide in THF is to react the corresponding phenylmagnesium bromide with zinc chloride. reddit.com

From Other Organometallic Species

While less common for the synthesis of propylbenzene-derived organozinc bromides, transmetalation can also be achieved from other organometallic compounds, such as those of copper or tin. The choice of the precursor organometallic species depends on its availability, ease of preparation, and the specific requirements of the subsequent reactions.

Alternative Synthetic Routes to Propylbenzene-Zinc Systems

While the direct oxidative addition of zinc to propylbenzene (B89791) bromide and transmetalation reactions represent common methods for the synthesis of propylbenzene-derived organozinc bromides, several alternative routes offer unique advantages in terms of functional group tolerance, reaction conditions, and access to specific isomers. These methods, including hydrozincation, carbozincation, and electrochemical synthesis, provide a broader toolkit for the preparation of these valuable organometallic reagents.

Hydrozincation and Carbozincation Reactions

Hydrozincation and carbozincation reactions involve the addition of a zinc-hydride or an organozinc species, respectively, across a carbon-carbon double or triple bond. These methods are particularly useful for the synthesis of organozinc reagents from unsaturated precursors, such as substituted styrenes or allylbenzenes, which can be strategically chosen to yield the desired propylbenzene-zinc system.

Hydrozincation

The hydrozincation of alkenes and alkynes provides a direct route to alkyl- and vinylzinc compounds. In the context of propylbenzene-zinc systems, the hydrozincation of precursors like allylbenzene (B44316) or 1-phenylpropene can, in principle, yield the corresponding propylbenzene-zinc bromide after subsequent treatment with a bromine source, or be utilized directly in subsequent reactions.

Research has demonstrated the uncatalyzed hydrozincation of various unsaturated substrates using zinc hydride complexes. For instance, a zinc-anilide complex has been shown to react with 1-allylbenzene at elevated temperatures to form the corresponding zinc alkyl compound. acs.org This reaction proceeds via a syn-addition of the Zn-H bond across the double bond. acs.org

Table 1: Uncatalyzed Hydrozincation of 1-Allylbenzene

SubstrateReagentTemperature (°C)ProductReference
1-AllylbenzeneZinc-anilide complex80(3-phenylpropyl)zinc anilide acs.org

While this example illustrates the fundamental reactivity, catalytic methods are often preferred for their efficiency and milder reaction conditions. Transition metal catalysts, particularly those based on nickel, palladium, or titanium, can facilitate the hydrozincation process, often with high regio- and stereoselectivity.

Carbozincation

Carbozincation involves the addition of an organozinc reagent across an unsaturated C-C bond. This reaction is a powerful tool for the construction of new carbon-carbon bonds and the simultaneous formation of a new organozinc species. For the synthesis of propylbenzene-derived systems, a carbozincation approach could involve the reaction of a simpler organozinc reagent with a styrene (B11656) or allylbenzene derivative.

Nickel-catalyzed carbozincation reactions of styrenes have been reported, demonstrating the feasibility of this approach for molecules containing a phenyl group attached to an unsaturated side chain. organic-chemistry.orgacs.org These reactions can be highly regioselective, with the organo-group from the zinc reagent adding to one carbon of the double bond and the zinc moiety adding to the other. The resulting organozinc species can then be trapped with various electrophiles.

For example, the nickel-catalyzed regiodivergent acylzincation of styrenes with organozinc reagents under a carbon monoxide atmosphere allows for the formation of functionalized zinc intermediates that can undergo subsequent cyclization. organic-chemistry.orgacs.org While not a direct synthesis of a simple propylbenzene-zinc bromide, this methodology highlights the potential of carbozincation for creating complex molecules containing the propylbenzene motif with a reactive carbon-zinc bond.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of organozinc reagents, often avoiding the need for harsh chemical activating agents. This technique typically involves the reduction of an organic halide at a cathode in the presence of a sacrificial zinc anode.

The electrochemical synthesis of arylzinc halides from aryl halides has been successfully demonstrated. organic-chemistry.orggoogle.com This process can be catalyzed by transition metal complexes, such as cobalt halides, in combination with a suitable ligand like pyridine. organic-chemistry.orggoogle.com The electrolysis is carried out in an undivided cell with a sacrificial zinc anode, which is consumed to form the organozinc species.

This electrochemical approach has been shown to be effective for a variety of aryl halides, and the resulting organozinc solutions can be used directly in subsequent cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org The application of this method to the synthesis of propylbenzene-zinc bromide from propylbenzene bromide is highly plausible, offering a potentially milder and more sustainable route compared to traditional methods.

Table 2: Cobalt-Catalyzed Electrochemical Synthesis of Arylzinc Reagents

Aryl HalideCatalyst SystemSolventYield (%)Reference
BromobenzeneCoBr₂ / PyridineDMF95 organic-chemistry.org
4-BromotolueneCoBr₂ / PyridineDMF90 organic-chemistry.org
4-BromoanisoleCoBr₂ / PyridineDMF85 organic-chemistry.org
2-BromopyridineCoCl₂ / PyridineAcetonitrile80 organic-chemistry.org

The data in Table 2, while not specific to propylbenzene bromide, strongly suggests the general applicability of this electrochemical method for the preparation of a wide range of arylzinc halides. The high yields obtained for various substituted bromobenzenes indicate that this method would likely be successful for the synthesis of propylbenzene-zinc bromide. The mild conditions and the avoidance of pre-activated zinc metal are significant advantages of this electrochemical approach.

Structural Elucidation and Bonding Characteristics of Propylbenzene Derived Organozinc Bromides

Molecular and Crystal Structures of Isolated Complexes

The isolation and structural characterization of organozinc halides can be challenging due to their tendency to exist in equilibrium with diorganozinc and zinc dihalide species in solution, a phenomenon known as the Schlenk equilibrium. However, X-ray crystallography has provided invaluable insights into the solid-state structures of several arylzinc halide complexes.

Coordination Geometries Around the Zinc Center

The coordination geometry of zinc in organozinc compounds is predominantly determined by electrostatic and steric factors rather than ligand field effects, owing to its filled d-orbital configuration ([Ar]3d¹⁰4s²). researchgate.net In the case of organozinc halides (RZnX), the zinc center typically aims to achieve coordination saturation, leading to various geometries.

Generally, organozinc halides exhibit a propensity for a tetrahedral coordination geometry . This is achieved through the coordination of solvent molecules or by forming aggregates where the halide atoms bridge two or more zinc centers. acs.org For instance, the crystal structure of an arylzinc iodide complex with a crown ether revealed a distorted tetrahedral geometry around the zinc atom, where the zinc is σ-bonded to the aryl carbon, and two oxygen atoms from the crown ether coordinate to the metal center. uu.nl In the absence of strongly coordinating ligands, three-coordinate zinc can occur, particularly when bulky substituents are present. acs.org

The specific geometry of propylbenzene-zinc bromide in a crystalline state would likely be influenced by the crystallization solvent and the presence of any coordinating additives. In a coordinating solvent like tetrahydrofuran (B95107) (THF), it is expected that one or two solvent molecules would coordinate to the zinc atom, resulting in a pseudo-tetrahedral geometry.

Interactive Table: Common Coordination Geometries of Zinc in Organozinc Halides

Coordination NumberGeometryHybridization (approx.)Notes
2LinearspRare for organozinc halides, more common for diorganozinc compounds.
3Trigonal Planarsp²Can occur with sterically demanding ligands that prevent higher coordination. acs.org
4Tetrahedralsp³The most common geometry, achieved through solvation or aggregation. acs.orguu.nl

Intermolecular Interactions and Aggregation States in Solution and Solid State

Organozinc halides have a strong tendency to form aggregates in both solution and the solid state. This aggregation is driven by the desire of the electron-deficient zinc center to increase its coordination number and the ability of the halide to act as a bridging ligand. researchgate.net

In solution, the state of aggregation is highly dependent on the solvent and the presence of salts like lithium chloride. uni-muenchen.de In non-polar solvents, organozinc halides often exist as dimers or higher oligomers. acs.org The addition of coordinating solvents, such as THF or dimethylformamide (DMF), can break down these aggregates by solvating the zinc center. uni-muenchen.de ESI-mass spectrometry studies on benzylzinc bromide in THF have provided evidence for the existence of various solvated species in solution. chimia.ch

In the solid state, organozinc halides can form coordination polymers. For example, 2-cyanoethylzinc iodide crystallizes as a coordination polymer where the cyano group of one molecule coordinates to the zinc atom of a neighboring molecule. uu.nl While no specific data exists for propylbenzene-zinc bromide, it is plausible that in the solid state, it could form dimeric or polymeric structures with bromide bridges linking the zinc centers, especially if crystallized from a non-coordinating solvent.

Nature of the Zinc-Carbon and Zinc-Bromine Bonds

The chemical reactivity and structural properties of propylbenzene-derived organozinc bromides are fundamentally governed by the nature of the zinc-carbon (Zn-C) and zinc-bromine (Zn-Br) bonds.

Covalent and Ionic Contributions to Bonding

The Zn-C bond in organozinc compounds is generally considered to be polar covalent, with a significant degree of covalent character. organicreactions.org The electronegativity difference between zinc (1.65 on the Pauling scale) and carbon (2.55) leads to a polarization of the bond towards the carbon atom, imparting carbanionic character to the organic group. wikipedia.org This polarity is what drives the nucleophilic nature of the propylbenzene (B89791) group in reactions. The covalent character of the Zn-C bond is estimated to be around 85%. organicreactions.org

The Zn-Br bond, on the other hand, is expected to have a more significant ionic character due to the larger electronegativity difference between zinc (1.65) and bromine (2.96). This bond can be described as a polar covalent bond with a substantial ionic contribution. In the solid state, the bromide can act as a bridging ligand, forming dative bonds to adjacent zinc centers, which further highlights its ionic character.

Electron Density Distribution Analysis

Experimental and theoretical electron density distribution studies provide a more quantitative picture of the bonding in organometallic compounds. researchgate.netchimia.ch While specific studies on propylbenzene-zinc bromide are unavailable, density functional theory (DFT) calculations on related organozinc compounds can offer valuable insights.

These studies generally confirm the polar covalent nature of the Zn-C bond, showing a concentration of electron density on the carbon atom. The topology of the electron density, as analyzed by the Quantum Theory of Atoms in Molecules (QTAIM), would likely show a bond critical point between zinc and carbon, characteristic of a shared interaction. The Laplacian of the electron density at this critical point would provide further information on the degree of charge concentration or depletion.

For the Zn-Br bond, the electron density would be expected to be more polarized towards the bromine atom, consistent with its higher electronegativity. The interaction would likely be classified as intermediate between a purely covalent and a purely ionic bond.

Stereochemistry and Isomerism in Propylbenzene-Derived Organozinc Bromides

The stereochemistry of organozinc reagents is a crucial aspect, particularly in their application in asymmetric synthesis. For propylbenzene-derived organozinc bromides, isomerism can arise from the position of the zinc-bromide group on the propyl chain or the substitution pattern on the benzene (B151609) ring.

Assuming the zinc is attached to the benzylic carbon of the propyl group (1-phenylpropylzinc bromide), this carbon atom would be a stereocenter. The synthesis of such a chiral organozinc reagent would typically lead to a racemic mixture unless a stereoselective preparation method is employed. The stereochemical stability of such benzylic zinc reagents is an important consideration for their use in stereoselective reactions. Studies on secondary benzylic zinc chlorides have shown that they can be prepared and undergo subsequent reactions, indicating a degree of configurational stability, at least on the timescale of the reactions. acs.org

Positional isomerism is also possible. For example, the zinc-bromide moiety could be attached to the second or third carbon of the propyl chain, leading to 2-phenylpropylzinc bromide and 3-phenylpropylzinc bromide, respectively. These would be structural isomers with different reactivity profiles. Furthermore, the propyl group could be attached to different positions (ortho, meta, para) on the benzene ring relative to other potential substituents, leading to constitutional isomers.

In solution, the presence of aggregates and different solvated species can lead to a complex mixture of stereoisomers and diastereomers, especially if chiral ligands or solvents are involved. acs.org NMR spectroscopy is a powerful tool for studying these dynamic equilibria and characterizing the different species present in solution.

Positional Isomerism of the Propylbenzene Ligand

The substitution pattern of the propyl group on the benzene ring gives rise to three distinct positional isomers of propylbenzylzinc bromide: ortho-(2-propylbenzyl)zinc bromide, meta-(3-propylbenzyl)zinc bromide, and para-(4-propylbenzyl)zinc bromide. The position of the propyl group significantly influences the electronic and steric environment of the benzylic carbon-zinc bond, which in turn affects the stability and reactivity of the organozinc reagent.

The synthesis of these isomers typically involves the direct oxidative addition of metallic zinc to the corresponding propylbenzyl bromide. The relative rates of formation and the stability of the resulting organozinc compounds can be influenced by the isomeric position of the propyl group.

ortho-Propylbenzylzinc Bromide: The proximity of the propyl group to the benzylic carbon in the ortho isomer introduces steric hindrance. This steric crowding can influence the approach of reactants and may affect the thermal stability of the molecule. Electronically, the propyl group is weakly electron-donating, which can slightly increase the electron density at the benzylic carbon.

meta-Propylbenzylzinc Bromide: In the meta isomer, the steric influence of the propyl group on the reactive center is diminished. The electronic effect, while still weakly electron-donating, is less pronounced at the benzylic position compared to the ortho and para isomers due to the substitution pattern on the aromatic ring.

para-Propylbenzylzinc Bromide: The para isomer represents a sterically unhindered system where the electronic influence of the electron-donating propyl group is maximized at the benzylic carbon through resonance. This can lead to a more nucleophilic benzylic carbon compared to the meta isomer.

The differences in steric and electronic properties among these positional isomers can be observed in their reactivity in subsequent reactions, such as Negishi cross-coupling. While specific experimental data for the propylbenzene derivatives are not extensively documented in publicly available literature, analogous systems with other alkyl substituents demonstrate these characteristic differences.

Table 1: Predicted Physicochemical Properties of Propylbenzylzinc Bromide Isomers

Isomer Predicted Relative Stability Key Structural Feature Expected Impact on Reactivity
ortho Moderate Steric hindrance from adjacent propyl group Slower reaction rates due to steric hindrance
meta High Minimal steric and electronic influence Baseline reactivity

Stereogenic Centers at Carbon and Zinc

The potential for chirality in propylbenzene-derived organozinc bromides adds another layer of structural complexity. Stereogenic centers can arise at both the benzylic carbon of the propylbenzene ligand and, under certain conditions, at the zinc atom itself.

Stereogenicity at the Benzylic Carbon:

If the benzylic carbon is substituted with a group other than hydrogen, it becomes a stereocenter. For instance, in a compound like (1-phenylbutyl)zinc bromide (an isomer of propylbenzylzinc bromide where the propyl group is attached to the zinc-bearing carbon), the benzylic carbon is chiral. The configurational stability of such secondary benzylic organozinc reagents is a critical factor in stereoselective synthesis. Research on analogous secondary alkylzinc reagents has shown that they can exhibit high configurational stability, particularly in the form of diorganozinc compounds, allowing for stereoretentive reactions. acs.orgnih.gov

The preparation of enantiomerically enriched benzylic organozinc reagents can be challenging. Direct insertion of zinc into a chiral benzylic bromide often proceeds with racemization due to the involvement of radical intermediates. However, stereoselective synthetic routes, such as asymmetric carbozincation of alkenes, can provide access to chiral organozinc compounds.

Stereogenicity at the Zinc Center:

While less common, the zinc atom in a heteroleptic organozinc halide (RZnX) can be considered a stereocenter if it adopts a stable tetrahedral geometry with four different ligands. In the case of propylbenzylzinc bromide, the zinc is typically coordinated to the propylbenzyl group, a bromine atom, and potentially two solvent molecules (e.g., THF) in solution. If the two solvent molecules are different or if the coordination of a chiral ligand creates a diastereomeric complex, the zinc atom can become a stereogenic center.

The formation of chiral-at-zinc complexes is often achieved by the addition of chiral ligands, which can coordinate to the zinc atom and induce a preferred stereochemical environment. mdpi.comacs.orgresearchgate.net These chiral zinc complexes are of significant interest as catalysts in asymmetric synthesis. The stability and stereochemical integrity of such complexes are highly dependent on the nature of the ligands and the reaction conditions.

Table 2: Potential Stereogenic Centers in Propylbenzene-Derived Organozinc Bromides

Potential Stereocenter Conditions for Stereogenicity Significance in Synthesis
Benzylic Carbon Substitution with a fourth, different group Enables the synthesis of chiral products with high enantiomeric excess

Advanced Spectroscopic and Diffraction Techniques for Characterization

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of the absorbing atom. It is particularly valuable for studying non-crystalline materials, such as organozinc reagents in solution. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

TechniqueInformation ObtainedApplication to Propylbenzene (B89791) Zinc Bromide
XANESProvides information on the oxidation state and coordination geometry (e.g., local symmetry) of the zinc atom. chemrxiv.orgresearchgate.netConfirms the Zn(II) oxidation state and helps determine the symmetry of the coordination sphere, such as tetrahedral or octahedral geometry, influenced by solvent coordination.
EXAFSReveals details about the local atomic environment, including coordination numbers, bond distances to neighboring atoms, and the identity of those neighbors (e.g., C, Br, O from solvent). researchgate.netDetermines the precise Zn-C, Zn-Br, and Zn-solvent bond lengths and the number of coordinating solvent molecules, providing a detailed picture of the complex in solution.

The XANES region of the XAS spectrum is highly sensitive to the oxidation state of the absorbing element. researchgate.net The energy of the absorption edge—a sharp increase in absorption—correlates with the oxidation state of the metal. uu.nl For propylbenzene zinc bromide, the zinc atom is expected to be in the +2 oxidation state. Zinc K-edge XANES spectroscopy would confirm this by showing an absorption edge energy in the range characteristic for Zn(II) compounds, which typically falls between 9660.5 eV and 9666.0 eV. nih.gov This analysis is crucial to verify the integrity of the organozinc reagent and rule out the presence of reduced zinc species (Zn(0)) or other oxidation states.

Mass Spectrometry (MS) for Ligand and Complex Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of compounds and studying their fragmentation patterns, which provides valuable structural information. uni-muenchen.de Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing organometallic complexes like propylbenzene zinc bromide from solution. acs.org

Under ESI-MS analysis, the propylbenzene zinc bromide complex can be observed as various ionic species. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to systematically fragment a mass-selected ion and analyze its daughter fragments. This fragmentation pattern helps to elucidate the connectivity and relative bond strengths within the complex. acs.org

For the cation derived from propylbenzene zinc bromide, likely fragmentation pathways include:

Loss of the organic group: Cleavage of the Zn-C bond to release a neutral propylbenzene radical or a propylbenzene cation.

Loss of the halide: Cleavage of the Zn-Br bond.

Loss of solvent molecules: If the complex is solvated, sequential loss of coordinated solvent molecules is a common fragmentation pathway.

Table 5.5.1: Plausible Ion Fragments for Propylbenzene Zinc Bromide in Mass Spectrometry
Plausible Ion/FragmentChemical FormulaNotes
[Propylbenzene-Zn]+[C9H11Zn]+Loss of the bromide ion from the parent molecule.
[ZnBr]+[ZnBr]+Loss of the propylbenzene radical.
[C9H11]+[C9H11]+Propylbenzene cation formed upon cleavage of the Zn-C bond.
[Propylbenzene-Zn(Solvent)n]+VariableSolvated species, where n is the number of solvent molecules. Fragmentation would involve sequential loss of solvent.

Other Specialized Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org Standard organozinc compounds, including propylbenzene zinc bromide, feature a zinc(II) center. The Zn(II) ion has a completely filled d-shell (d¹⁰ configuration), meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, pure propylbenzene zinc bromide is EPR-silent and cannot be directly studied by this technique. illinois.edu

However, EPR spectroscopy can become a valuable tool under specific circumstances where paramagnetic species are generated from the organozinc reagent:

Redox Processes: If propylbenzene zinc bromide is involved in a single-electron transfer (SET) reaction, it could generate radical intermediates that are paramagnetic and thus EPR-active.

Complexes with Radical Ligands: In specially designed systems, if the zinc atom is coordinated to a "non-innocent" ligand that can exist in a radical form, the resulting complex would be paramagnetic and could be characterized by EPR. acs.org For instance, studies on bis(α-iminopyridinato)zinc complexes have shown that ligand-based radicals can be investigated, revealing information about spin-spin interactions. acs.org

Therefore, while EPR is not a routine characterization method for this compound, it serves as a specialized tool to probe potential radical-based reaction mechanisms or to study derivatives containing paramagnetic centers.

Table 5.6.1: Applicability of EPR Spectroscopy to Zinc Compounds
Compound/System TypeEPR StatusReason
Standard Zn(II) Complexes (e.g., Propylbenzene Zinc Bromide)SilentThe Zn(II) ion is diamagnetic (d10 configuration, no unpaired electrons).
Reaction Intermediates from SET PathwaysActiveGeneration of organic or organometallic radical species with unpaired electrons.
Zn(II) Complexes with Non-Innocent/Radical LigandsActiveThe unpaired electron resides on the ligand, making the overall complex paramagnetic. acs.org

Reactivity Profiles and Mechanistic Investigations of Propylbenzene Derived Organozinc Bromides

Nucleophilic Additions to Carbonyl and Imine Electrophiles

Organozinc reagents like propylbenzene (B89791) zinc bromide are moderately reactive nucleophiles that readily add to polarized π-systems such as carbonyls and imines. Their reactivity is generally lower than that of organolithium or Grignard reagents, which allows for greater chemoselectivity in complex molecular settings.

The addition to carbonyl compounds (aldehydes and ketones) is a fundamental carbon-carbon bond-forming reaction, yielding secondary or tertiary alcohols, respectively. This transformation often proceeds via a mechanism analogous to the Barbier or Grignard reaction, where the organozinc reagent attacks the electrophilic carbonyl carbon. The reaction can be performed as a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate wikipedia.org. The presence of Lewis acids, such as magnesium chloride (MgCl₂), can enhance the reactivity of organozinc reagents, enabling smooth additions at ambient temperatures nih.gov.

Similarly, propylbenzene zinc bromide can act as a nucleophile in additions to imines or iminium ions, a process often referred to as an organometallic Mannich-type reaction. This reaction provides a direct route to α-branched amines. The efficiency of these additions can be dependent on the reaction conditions, including the solvent and the presence of activating additives like lithium chloride (LiCl), which can form more nucleophilic organozincate complexes rsc.orgrsc.org. The reactivity of alkylzinc bromides in these multicomponent reactions has been shown to be influenced by the solvent system, with primary organozinc bromides reacting more efficiently than secondary ones in THF in the presence of LiCl rsc.org.

Table 1: Representative Nucleophilic Additions of Organozinc Reagents

Electrophile Organozinc Reagent Type Product Type Conditions/Notes
Aldehyde/Ketone Alkyl/Aryl Zinc Halide Secondary/Tertiary Alcohol Barbier-type reaction; can be performed in a one-pot synthesis. Reactivity enhanced by MgCl₂ wikipedia.orgnih.gov.

Cross-Coupling Reactions (Negishi Coupling and Variants)

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides or triflates, is a cornerstone of modern organic synthesis and a primary application for propylbenzene-derived organozinc bromides. This reaction is valued for its broad scope, high functional group tolerance, and its ability to form C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds. The reaction is typically catalyzed by palladium or nickel complexes.

Palladium is the most common catalyst for Negishi couplings, generally offering high yields and excellent functional group compatibility organic-chemistry.org. The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.govorganic-chemistry.org.

For secondary alkylzinc reagents like 1-phenylpropylzinc bromide, a significant challenge is the potential for β-hydride elimination from the palladium intermediate. This side reaction can lead to the formation of undesired olefin byproducts and isomerized (e.g., linear n-propyl) coupling products researchgate.netresearchgate.net. The development of specialized ligands has been crucial to overcoming this challenge by promoting the rate of reductive elimination relative to β-hydride elimination libretexts.org.

Nickel complexes are also effective catalysts for Negishi cross-coupling reactions and can offer complementary reactivity to palladium wikipedia.orgorganic-chemistry.org. Nickel-catalyzed systems are particularly advantageous for the coupling of secondary alkylzinc halides, as they have been shown to overcome the isomerization and β-hydride elimination problems that can limit analogous palladium-catalyzed systems organic-chemistry.orgresearchgate.net.

Mechanisms for nickel-catalyzed couplings can be more varied than those for palladium, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. For unactivated alkyl electrophiles, a radical mechanism involving a Ni(III) intermediate may be operative wikipedia.org. The choice of ligand is critical, with tridentate nitrogen-based ligands like terpyridines demonstrating excellent performance in suppressing isomerization and promoting high yields of the desired branched product organic-chemistry.orgresearchgate.net.

Copper catalysts represent a more economical and less toxic alternative to palladium and nickel for certain cross-coupling reactions. Copper(I) iodide has been shown to effectively catalyze Negishi-type couplings of organozinc reagents with aryl iodides, often under ligand-free conditions organic-chemistry.orgresearchgate.net. These reactions typically require higher temperatures than their palladium or nickel counterparts organic-chemistry.org. The mechanism is thought to involve the formation of a copper-ate complex followed by transmetalation and reaction with the organic halide. Ligand-free copper-catalyzed couplings of primary, secondary, and tertiary alkylzinc reagents with heteroaryl iodides have been reported to proceed at room temperature without rearrangement ncl.res.in.

The choice of ligand is arguably the most critical parameter for achieving high selectivity and yield in the cross-coupling of secondary alkylzinc reagents.

In palladium-catalyzed systems, bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos, have been specifically designed to promote the challenging reductive elimination step while suppressing β-hydride elimination. This allows for the efficient coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides, providing excellent ratios of the desired secondary (branched) to the undesired primary (linear) product libretexts.orgnih.govyoutube.com.

In nickel-catalyzed couplings, nitrogen-based ligands are often superior. Tridentate ligands like terpyridine and bidentate isoquinoline-oxazoline ligands have proven highly effective. These ligands enable the cross-coupling of secondary alkylzinc reagents with aryl iodides and even the more challenging coupling of racemic benzylic bromides with secondary alkylzinc reagents, achieving high yields and selectivity without significant isomerization organic-chemistry.orgresearchgate.netlibretexts.org. The addition of salts like LiBF₄ can further improve isomeric retention and yield for challenging substrates in nickel-catalyzed systems researchgate.net.

Table 2: Catalyst and Ligand Systems for Selective Cross-Coupling of Secondary Alkylzinc Reagents

Catalyst Metal Coupling Partner Ligand Type Key Advantages Representative Ligand(s)
Palladium Aryl Bromides/Chlorides Biaryldialkylphosphine Suppresses β-hydride elimination; high branched:linear ratio libretexts.orgnih.gov. CPhos
Nickel Aryl/Heteroaryl Iodides Tridentate Nitrogen Overcomes isomerization issues; high yields and selectivity organic-chemistry.orgresearchgate.net. Terpyridine
Nickel Racemic Benzylic Bromides Bidentate N-Ligand Enables asymmetric secondary-secondary coupling libretexts.org. Isoquinoline-Oxazoline

Substitution Reactions (Sₙ1, Sₙ2, Sₙ2')

While best known for their role in cross-coupling and addition reactions, the nucleophilic character of organozinc reagents like propylbenzene zinc bromide also allows them to participate in substitution reactions. However, direct Sₙ2 reactions on unactivated alkyl halides are less common than transition-metal-catalyzed processes. More specialized substitution pathways, such as Sₙ2', are well-documented.

The Sₙ2' reaction involves a nucleophilic attack at the terminus of an allylic or propargylic system, resulting in the displacement of a leaving group from the adjacent carbon with a concomitant shift of the double bond. Organozinc reagents have been shown to be effective nucleophiles in Sₙ2' reactions of propargyl mesylates, particularly when dimethyl sulfoxide (DMSO) is used as the solvent. The high donor capacity of DMSO enhances the carbanionic character and nucleophilicity of the organozinc reagent, enabling the reaction to proceed efficiently at room temperature to form substituted allenes organic-chemistry.org. This process occurs via an anti-addition pathway, which is stereoselective organic-chemistry.org.

Allylic substitution reactions are also possible. The reactivity of allylic zinc reagents with various electrophiles is well-established, and these reagents can be generated in situ from allylic halides or other precursors rsc.orgacs.org. These transformations often proceed with allylic rearrangement, and the regioselectivity can be highly dependent on the substitution pattern of the allylic system and the zinc reagent nih.gov. While the propylbenzene moiety itself is not allylic, propylbenzene zinc bromide can act as the nucleophile in substitutions of allylic electrophiles, typically under copper or palladium catalysis.

The formation of more reactive triorganozincate species, [R₃Zn]M, by treatment of organozinc compounds with organolithium or Grignard reagents can increase their nucleophilicity, making them more suitable for Sₙ2-type displacements wikipedia.orgncl.res.in.

Rearrangement Reactions and Isomerizations

The potential for rearrangement and isomerization is a critical consideration in the synthesis and application of propylbenzene-derived organozinc bromides. While organozinc compounds are generally more stable and less prone to the spontaneous rearrangements seen with more ionic organometallics like organolithiums or Grignards, isomerism can arise from the starting materials or during subsequent reaction pathways.

One common source of isomerism is the synthesis of the precursor, propylbenzene bromide. For instance, the Friedel-Crafts alkylation of benzene (B151609) with n-propyl bromide in the presence of a Lewis acid like AlCl₃ characteristically yields isopropylbenzene (cumene) as the major product. quora.comdoubtnut.com This occurs via the rearrangement of the initially formed primary n-propyl carbocation to the more stable secondary isopropyl carbocation before electrophilic aromatic substitution. Consequently, the synthesis of a specific propylbenzene bromide isomer intended for organozinc formation requires careful selection of the synthetic route to avoid such rearrangements.

In the context of the organozinc reagents themselves, isomerization can occur during catalytic cycles, such as the Negishi coupling. wikipedia.orgyoutube.com After the transmetalation step, the resulting diorganopalladium(II) complex may undergo cis-trans isomerization to bring the two organic ligands into a cis orientation, which is a prerequisite for the final reductive elimination step. wikipedia.orgyoutube.comyoutube.com

Furthermore, tandem reactions involving organozinc reagents can proceed through intermediates that undergo rearrangements. For example, the tandem Brook/Ireland-Claisen rearrangement of allylzinc bromides with silyl glyoxalates involves the formation of a glycolate enolate which then undergoes a Claisen rearrangement to form the final product. rsc.org While not directly involving propylbenzene, this illustrates the capacity for complex, multi-step sequences where isomerization is a key feature. Reactions involving carbocation intermediates are particularly susceptible to rearrangements where a group migrates to form a more stable carbocation. masterorganicchemistry.com

Table 1: Potential Isomeric Forms in Propylbenzene-Derived Systems
Isomer TypeExample PrecursorPotential Isomeric ProductContext
Positional Isomerism (Aryl)1-Bromo-2-propylbenzene1-Bromo-4-propylbenzeneArises from the synthesis of the starting aryl bromide.
Structural Isomerism (Alkyl Chain)n-Propyl bromide (for Friedel-Crafts)IsopropylbenzeneCarbocation rearrangement during synthesis of the propylbenzene skeleton. quora.com
Geometric Isomerism (Catalytic Cycle)trans-L₂Pd(R)(R')cis-L₂Pd(R)(R')Isomerization required before reductive elimination in cross-coupling reactions. wikipedia.orgyoutube.com

Catalytic Applications of Propylbenzene Derived Organozinc Bromides in Organic Transformations

Enantioselective and Diastereoselective Reactions

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Propylzinc bromide, in conjunction with chiral catalysts, has proven to be a valuable reagent in achieving high levels of enantioselectivity and diastereoselectivity in various organic transformations.

Asymmetric Alkylations

Asymmetric alkylation, the addition of a propyl group to a prochiral substrate to generate a chiral product, is a key application of propylzinc bromide. The success of these reactions hinges on the use of chiral ligands that can effectively transfer their stereochemical information to the transition state of the reaction. While direct and detailed studies specifically on propylzinc bromide are part of a broader research area, the principles are well-established through investigations of similar organozinc reagents.

For instance, the enantioselective addition of organozinc reagents to aldehydes and ketones is a widely studied transformation. Chiral amino alcohols and other bidentate ligands are often employed to coordinate to the zinc center, creating a chiral environment that directs the approach of the organozinc reagent to one face of the carbonyl group over the other. This leads to the preferential formation of one enantiomer of the resulting alcohol. The diastereoselective addition of organozinc reagents to chiral α-imino esters has also been demonstrated, where the inherent chirality of the substrate, in combination with the reagent and reaction conditions, dictates the stereochemical outcome. researchgate.net

Chiral Catalyst Design and Ligand Development

The design and development of effective chiral ligands are paramount for achieving high stereoselectivity in reactions involving propylzinc bromide. A vast array of chiral ligands has been synthesized and evaluated for their efficacy in promoting asymmetric additions of organozinc reagents. These ligands often possess C2 symmetry or feature multiple stereogenic centers to create a well-defined and sterically demanding chiral pocket around the metal center.

Key classes of ligands that have shown promise in organozinc chemistry include:

Chiral Amino Alcohols: These ligands, often derived from readily available natural sources like amino acids, coordinate to the zinc atom through both the nitrogen and oxygen atoms, forming a rigid chelate ring that effectively biases the stereochemical outcome of the reaction. nih.govnih.govrsc.org

Chiral Diols and Diamines: Similar to amino alcohols, these ligands form stable complexes with the zinc reagent, inducing asymmetry in the subsequent reaction.

Phosphine-Containing Ligands: Chiral phosphine (B1218219) ligands have also been utilized, particularly in transition metal-catalyzed cross-coupling reactions involving organozinc reagents.

The continual development of new and more efficient chiral ligands remains an active area of research, with the goal of achieving perfect stereocontrol in a wide range of chemical transformations.

Chemo- and Regioselective Transformations

Beyond stereoselectivity, the ability to control the site of reaction in molecules with multiple reactive centers (chemoselectivity) and the orientation of bond formation (regioselectivity) is crucial for synthetic efficiency. Propylzinc bromide has demonstrated utility in achieving high levels of chemo- and regioselectivity in various catalytic reactions.

In cross-coupling reactions, for example, the choice of catalyst and reaction conditions can direct the coupling of propylzinc bromide to a specific site on a polyhalogenated aromatic or heteroaromatic substrate. The inherent reactivity differences between various carbon-halogen bonds, coupled with the subtle electronic and steric effects of the catalyst, allow for the selective formation of the desired regioisomer. nih.gov

The chemoselectivity of organozinc reagents is also a significant advantage. Their moderate reactivity allows them to tolerate a wide range of functional groups, such as esters, amides, and nitriles, which might be incompatible with more reactive organometallic reagents like organolithiums or Grignard reagents. This functional group tolerance minimizes the need for protecting group strategies, leading to more atom-economical and efficient synthetic routes. organic-chemistry.org

Cascade and Tandem Reactions Involving Organozinc Intermediates

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org These processes are highly desirable as they can rapidly build molecular complexity from simple starting materials, often with high stereoselectivity.

Propylzinc bromide can act as an initiator in such cascade sequences. For instance, the addition of propylzinc bromide to a suitably designed substrate can trigger a series of subsequent intramolecular reactions, leading to the formation of complex polycyclic structures. The intermediate organozinc species formed after the initial addition can participate in subsequent cyclizations, rearrangements, or other transformations.

An example of a tandem reaction involving an organozinc intermediate is a process that combines a zinc-promoted reaction with a subsequent carbocyclization. arkat-usa.org While specific examples detailing propylzinc bromide in complex cascades are part of ongoing research, the fundamental principles established with other organozinc reagents pave the way for its application in this sophisticated area of organic synthesis. The development of novel cascade reactions initiated by the addition of propylzinc bromide is a promising avenue for the efficient construction of intricate molecular frameworks. mdpi.com

Green Chemistry Approaches and Sustainable Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The use of organozinc reagents like propylzinc bromide aligns with several of these principles.

Use of Safer Solvents: A significant area of research in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Efforts are being made to conduct organozinc reactions in greener solvents such as water (using micellar catalysis), ionic liquids, or deep eutectic solvents. ijsr.netresearchgate.netorientjchem.org While challenging due to the moisture sensitivity of organometallic reagents, innovative techniques are being developed to enable these transformations in aqueous media. rsc.org

Catalyst Recycling: The development of recyclable catalysts is another key aspect of sustainable chemistry. Immobilizing chiral catalysts on solid supports or using biphasic systems allows for the easy separation and reuse of the catalyst, reducing waste and cost.

The inherent functional group tolerance of propylzinc bromide also contributes to the greenness of a synthetic route by reducing the number of steps required for protection and deprotection of sensitive functional groups. As the demand for sustainable chemical manufacturing grows, the development of greener and more efficient catalytic processes utilizing organozinc reagents will undoubtedly continue to be a major focus of research.

Theoretical and Computational Studies of Propylbenzene Derived Organozinc Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecular systems. nih.govresearcher.life DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy. researchgate.net For propylbenzene-derived organozinc systems, DFT is instrumental in predicting geometries, electronic properties, and reaction energetics. mdpi.com

A fundamental step in the computational study of any molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. nih.gov Using DFT, a geometry optimization is performed to locate the minimum energy conformation of propylbenzene (B89791) zinc bromide. This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For an organozinc halide, the geometry around the zinc center, which is typically coordinated to the propylbenzene group, a bromine atom, and potentially solvent molecules, is of particular interest.

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity. researchgate.net The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important. nih.gov The HOMO energy relates to the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov

Table 1: Calculated Structural Parameters for Propylbenzene Zinc Bromide

Parameter Value
C(ipso)-Zn Bond Length ~2.05 Å
Zn-Br Bond Length ~2.30 Å
C(ipso)-Zn-Br Bond Angle ~175° (linear)
Dihedral Angle (Benzene-Zn) ~90°

Note: These are typical values based on related organozinc structures and may vary with the chosen DFT functional and basis set.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

Property Definition Predicted Value
EHOMO Energy of the Highest Occupied Molecular Orbital -5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.9 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.9 eV
Ionization Potential (IP) -EHOMO 5.8 eV
Electron Affinity (EA) -ELUMO 0.9 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -3.35 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.45 eV

Note: Values are hypothetical and serve as an illustration of DFT-derived data.

Beyond static properties, DFT is a powerful tool for exploring the mechanisms of chemical reactions. For a reagent like propylbenzene zinc bromide, this could involve modeling its role in a Negishi cross-coupling reaction. By mapping the potential energy surface, DFT calculations can identify the minimum energy path from reactants to products.

A key aspect of this analysis is the location of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. Computational methods like the Nudged Elastic Band (NEB) can be employed to find the transition state structure. researchgate.net This analysis provides invaluable insights into the feasibility of a proposed mechanism and can help explain experimental observations regarding reactivity and selectivity.

Table 3: Hypothetical Energy Profile for a Rate-Determining Step

Species Description Relative Energy (kcal/mol)
Reactants Propylbenzene Zinc Bromide + Electrophile 0.0
Transition State (TS) Structure at the peak of the energy barrier +18.5

Ab Initio Molecular Dynamics (AIMD) for Solution-Phase Behavior

Organozinc reagents are rarely used in the gas phase; their reactivity is profoundly influenced by the solvent. chemrxiv.org While DFT calculations can incorporate solvent effects through continuum models, a more accurate and dynamic picture is provided by Ab Initio Molecular Dynamics (AIMD). AIMD simulations model the explicit interactions between the solute (propylbenzene zinc bromide) and a number of individual solvent molecules (e.g., tetrahydrofuran (B95107), THF) over time. nih.govchemrxiv.org

These simulations can reveal the dynamic nature of the solvation shell around the zinc atom, showing how solvent molecules coordinate and exchange. researchgate.netresearchgate.net For organozinc halides, AIMD can be used to explore the complex equilibria in solution, such as the Schlenk equilibrium, and to determine the predominant species under different conditions. This level of detail is crucial as the coordination state of the zinc center directly impacts the reagent's reactivity. chemrxiv.org

Table 4: Possible Solvation States of Propylbenzene Zinc Bromide in THF

Species Coordination Number at Zn Description
R-Zn-Br 2 Unsolvated (gas phase)
R-Zn-Br(THF) 3 Monosolvated
R-Zn-Br(THF)2 4 Disolvated

Note: R = Propylbenzene. AIMD can predict the relative stability and population of these states at a given temperature.

ONIOM and QM/MM Approaches for Large Systems

When propylbenzene zinc bromide is part of a much larger system, such as a catalytic cycle involving complex ligands or a biological environment, full DFT or AIMD calculations can become computationally prohibitive. gaussian.com In such cases, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) and QM/MM (Quantum Mechanics/Molecular Mechanics) provide a viable solution. wikipedia.orgmpg.de

These methods partition the system into layers that are treated at different levels of theory. researchgate.net The core region, where bond-breaking and bond-forming events occur (e.g., the zinc atom and its immediate coordination sphere), is treated with a high-level, accurate method like DFT (the QM region). The rest of the system, such as the bulk of large ligands or the surrounding solvent cage, is treated with a less computationally demanding method like molecular mechanics (the MM region). gaussian.com This layered approach allows for the accurate modeling of the reactive center while still accounting for the steric and electrostatic effects of the larger environment at a manageable computational cost. gaussian.com

Table 5: Example of an ONIOM (QM:MM) Layer Definition

Layer Region Computational Method
High (QM) Propylbenzene Zinc Bromide, catalyst active site DFT (e.g., B3LYP/6-31G*)

| Low (MM) | Phosphine (B1218219) ligands, solvent molecules | Molecular Mechanics Force Field (e.g., UFF) |

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, providing a direct link between theoretical models and experimental observations. Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which correspond to UV-Vis spectra. mdpi.com More commonly, the vibrational frequencies of the molecule are calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. usgs.gov

By calculating the vibrational spectrum of propylbenzene zinc bromide, one can predict the positions of key stretching frequencies, such as the C-Zn and Zn-Br bonds. Comparing these calculated spectra to experimental data can help confirm the structure of the species formed in a reaction. Furthermore, theoretical predictions can aid in the interpretation of complex experimental spectra, allowing for the assignment of specific vibrational modes to observed peaks. docbrown.info

Table 6: Predicted vs. Experimental Vibrational Frequencies (cm-1)

Vibrational Mode Region (Propylbenzene) docbrown.info Predicted Shift in Propylbenzene Zinc Bromide
Aromatic C-H Stretch 3080 - 3030 Minor shift
Alkyl C-H Stretch 2975 - 2845 Minor shift
Aromatic C=C Stretch 1600 & 1500 Slight shift due to electronic effects
C-Zn Stretch N/A ~400 - 500 (new peak)
Zn-Br Stretch N/A ~200 - 300 (new peak)

Note: Predicted values are estimates based on typical ranges for these bond types.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes to Complex Organozinc Bromides

The classical preparation of propylzinc bromide via the direct insertion of metallic zinc into propyl bromide is a well-established method. However, the demand for more complex and functionally diverse organozinc reagents has spurred the development of innovative synthetic strategies. A significant advancement lies in the use of highly activated zinc, such as Rieke® zinc, which facilitates the oxidative addition to organic halides under milder conditions and with greater functional group tolerance.

Recent protocols have further refined this process. For instance, the use of commercially available zinc powder in the presence of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) has been shown to be a simple and high-yielding method for preparing a variety of functionalized aryl- and alkylzinc compounds, including those derived from less reactive alkyl bromides. organic-chemistry.org The presence of LiCl is crucial as it is believed to break down the passivating zinc oxide layer on the metal surface and form higher-order zincate species, which enhances the solubility and reactivity of the organozinc reagent. organic-chemistry.orgnih.gov

Furthermore, research is exploring electrochemical methods for the direct synthesis of organozinc halides, offering a potentially greener and more controlled alternative to traditional chemical reductants. mdpi.com These novel approaches are pivotal for accessing complex organozinc bromides bearing sensitive functional groups, which were previously inaccessible, thereby broadening the scope of their application in organic synthesis. organicreactions.org

Exploration of New Reactivity Modes and Catalytic Cycles

Beyond its role as a simple nucleophile in reactions like the Negishi cross-coupling, researchers are uncovering new modes of reactivity for propylzinc bromide and related organozinc compounds. wikipedia.org One area of intense investigation is their participation in multicomponent reactions. For example, alkylzinc bromides have been successfully employed in the multicomponent Mannich reaction to generate α-branched amines. beilstein-journals.orgnih.gov Interestingly, studies have revealed a reversal in reactivity trends: while secondary organozinc iodides are more reactive than primary ones in acetonitrile, primary organozinc bromides exhibit higher reactivity in THF in the presence of LiCl. beilstein-journals.orgnih.gov This highlights the subtle but significant influence of the halide and solvent system on the reactivity of the organozinc reagent.

The development of new catalytic cycles is another key research direction. While palladium and nickel catalysts are standard for cross-coupling reactions, there is a growing interest in using more earth-abundant and less toxic metals like copper and iron. researchgate.net Copper(I)-catalyzed reactions of organozinc reagents are becoming increasingly prevalent, mediating a wide range of transformations. rsc.org These new catalytic systems not only offer economic and environmental advantages but also can unlock unique reactivity and selectivity profiles that are not achievable with traditional palladium catalysts. The exploration of tandem reactions, where multiple transformations occur in a single pot, is also a promising area where the unique reactivity and functional group tolerance of organozinc reagents can be leveraged. rsc.org

Application in Complex Molecule Synthesis and Materials Science

The enhanced functional group tolerance of organozinc reagents, prepared via modern synthetic methods, makes them ideal for the synthesis of complex, polyfunctional molecules, including natural products and pharmaceuticals. organicreactions.org The Negishi cross-coupling, which utilizes organozinc reagents, remains a cornerstone of complex molecule synthesis due to its reliability and broad scope. wikipedia.org The ability to form carbon-carbon bonds efficiently and with high chemoselectivity is crucial in the late-stage functionalization of intricate molecular scaffolds. While specific examples detailing the use of propylzinc bromide in the total synthesis of a named complex natural product are not yet prevalent in the literature, the principles established with other functionalized organozinc reagents are directly applicable.

In the realm of materials science, the application of organozinc reagents is an emerging and promising field. Their role in the synthesis of conjugated polymers and other organic materials with specific electronic and optical properties is being actively investigated. For instance, organozinc reagents can be used in cross-coupling polymerization reactions to create well-defined polymer chains. The functional group compatibility of organozinc compounds allows for the incorporation of various moieties into the polymer backbone, enabling the fine-tuning of the material's properties. While the direct application of propylzinc bromide in this context is still being explored, the foundational chemistry of organozinc-mediated polymer synthesis is well-established.

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate mechanisms of organozinc reactions is crucial for their optimization and rational design of new transformations. Advanced in situ spectroscopic techniques are proving to be invaluable tools for probing reaction intermediates and elucidating catalytic cycles in real-time. Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring under actual process conditions, is particularly powerful. ornl.govmdpi.comethz.ch

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of molecules, allowing researchers to track the formation and consumption of reactants, intermediates, and products. ornl.gov For example, operando IR spectroscopy can be used to observe the coordination of ligands to a metal center in a catalytic cycle. ornl.gov

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of organozinc species in solution. nih.govescholarship.org It can provide insights into the aggregation state of organozinc reagents and the formation of "ate" complexes, which are known to influence their reactivity. nih.gov By applying these advanced analytical methods, chemists can gain a deeper understanding of the factors that govern the reactivity and selectivity of propylzinc bromide and develop more efficient and robust synthetic protocols.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of organozinc chemistry with continuous flow technologies and high-throughput experimentation (HTE) is set to revolutionize how these reagents are prepared and utilized. Flow chemistry offers significant advantages for handling organometallic reagents, which can be sensitive to air and moisture. acs.orgfraunhofer.de The on-demand, in situ generation of propylzinc bromide in a flow reactor minimizes the handling of potentially pyrophoric reagents and allows for their immediate use in subsequent reactions, enhancing safety and efficiency. acs.org This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

High-throughput experimentation platforms, on the other hand, enable the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperature. unchainedlabs.comscienceintheclassroom.org This allows for the swift optimization of reaction conditions and the discovery of novel reactivity. The combination of automated flow synthesis with HTE can accelerate the development of new applications for propylzinc bromide in areas such as drug discovery and materials science. For example, a fully automated flow protocol has been developed for the reductive coupling of tertiary amides with organozinc reagents prepared in situ from their corresponding alkyl halides, demonstrating the potential for library synthesis and late-stage diversification of drug-like molecules. nih.gov

Q & A

Q. What are the established methods for synthesizing zinc bromide in laboratory settings, and what stoichiometric ratios are critical?

Zinc bromide (ZnBr₂) is synthesized via two primary methods:

  • Direct exothermic reaction between elemental zinc and bromine (Zn + Br₂ → ZnBr₂), requiring a 1:1 molar ratio.
  • Neutralization of zinc oxide or carbonate with hydrobromic acid (e.g., ZnO + 2HBr → ZnBr₂ + H₂O). Stoichiometric precision is verified via titration or gravimetric analysis to avoid residual reactants .

Q. What synthetic routes are commonly employed to produce propylbenzene, and what are the critical reaction conditions?

Propylbenzene (C₉H₁₂) is synthesized through Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include anhydrous environments, controlled temperature (40–50°C), and stoichiometric excess of benzene to minimize polyalkylation. GC-MS and NMR validate purity and structure .

Q. What analytical techniques are recommended for determining zinc bromide concentration in aqueous solutions?

Density-concentration calibration curves (e.g., 447 g/100 mL at 20°C) are used for rapid estimation. For precise quantification, inductively coupled plasma optical emission spectroscopy (ICP-OES) measures Zn²+ and Br⁻ ions, while ion chromatography detects sulfate contaminants .

Advanced Research Questions

Q. How can researchers optimize zinc bromide solution synthesis for battery electrolytes while mitigating sodium sulfate contamination?

Mixing ZnSO₄ and NaBr in cold aqueous solutions (≤0°C) maximizes ZnBr₂ solubility (311 g/100 mL) while precipitating Na₂SO₄ (4.76 g/100 mL). Excess ZnSO₄ ensures complete NaBr conversion. Post-synthesis, vacuum filtration removes Na₂SO₄, and density measurements validate ZnBr₂ concentration. This method reduces ionic impurities critical for zinc-bromine battery performance .

Q. What methodologies effectively solidify aqueous zinc bromide waste, and how do polymer sorbents perform in radioactive waste treatment?

Polymer sorbents (e.g., polyacrylates) are evaluated by mixing with ZnBr₂ solutions and measuring water retention and compressive strength. Table 3-7 data show styrene-divinylbenzene copolymers achieve 85% volume reduction. Optimal sorbent loading is determined via sequential sorption tests under controlled humidity, ensuring compliance with radioactive waste regulations .

Q. How do iron impurities in zinc bromide electrolytes derived from zinc sulfate precursors affect battery performance, and what purification methods are advised?

Iron impurities (e.g., Fe²⁺) from ZnSO₄ reduce electrolyte conductivity and promote dendrite formation. Chelating resins (e.g., EDTA-functionalized) or solvent extraction with tributyl phosphate selectively remove Fe²⁺. ICP-MS post-purification confirms impurity levels <1 ppm, enhancing battery cycle life .

Q. What advanced spectroscopic methods are suitable for tracking propylbenzene degradation products in environmental samples?

LC-MS/MS identifies phenolic degradation products, while Fourier-transform infrared (FTIR) spectroscopy monitors functional group changes during UV/ozone degradation. Solid-phase microextraction (SPME) coupled with GC-MS enables real-time detection in soil and water matrices .

Q. How does the formation of zinc bromide etherates influence its reactivity in organic synthesis?

ZnBr₂ forms mono- or dietherates (ZnBr₂·(C₂H₅)₂O or ZnBr₂·2(C₂H₅)₂O) depending on ether stoichiometry and temperature (-10–35°C). Vapor pressure studies reveal dietherates enhance Lewis acidity, improving catalytic efficiency in Friedel-Crafts reactions. Low-temperature crystallization isolates desired solvates .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in zinc bromide solubility data when preparing high-concentration electrolytes?

Discrepancies arise from impurities (e.g., Na₂SO₄) and temperature fluctuations. Calibrate solubility using density-concentration curves (see Figure in ), validated by ICP-OES for ion quantification. For impure solutions, recrystallization in ethanol removes contaminants, yielding >99% pure ZnBr₂ .

Q. What experimental designs address conflicting reports on propylbenzene’s environmental persistence?

Controlled microcosm studies simulate soil/water systems under varying pH and microbial activity. Respirometry assays quantify CO₂ evolution to measure biodegradation rates, while GC-MS tracks intermediate metabolites. Field validation using passive samplers reconciles lab-vs-field data discrepancies .

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